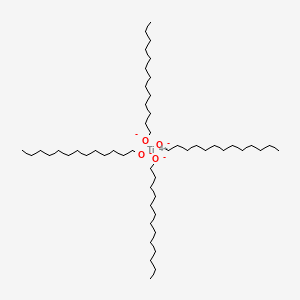
Titanium tetra(tridecan-1-olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium tetra(tridecan-1-olate) is an organometallic compound with the molecular formula C52H108O4Ti It is a titanium alkoxide, where the titanium atom is bonded to four tridecan-1-olate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanium tetra(tridecan-1-olate) can be synthesized through the reaction of titanium tetrachloride with tridecan-1-ol in the presence of a base. The reaction typically proceeds as follows:
TiCl4+4C13H27OH→Ti(OC13H27)4+4HCl
The reaction is carried out under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of titanium tetra(tridecan-1-olate) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Titanium tetra(tridecan-1-olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and tridecan-1-ol.
Hydrolysis: In the presence of water, it hydrolyzes to form titanium dioxide and tridecan-1-ol.
Substitution: The tridecan-1-olate groups can be substituted with other alkoxide groups or ligands.
Common Reagents and Conditions
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Hydrolysis: Water or aqueous solutions are used.
Substitution: Various alcohols or ligands can be used to replace the tridecan-1-olate groups.
Major Products Formed
Oxidation: Titanium dioxide and tridecan-1-ol.
Hydrolysis: Titanium dioxide and tridecan-1-ol.
Substitution: Titanium alkoxides with different alkoxide groups.
Scientific Research Applications
Titanium tetra(tridecan-1-olate) has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: It is used in the preparation of titanium dioxide nanoparticles, which have applications in photocatalysis and as pigments.
Biology and Medicine: Titanium compounds are studied for their potential use in biomedical applications, such as drug delivery and imaging.
Industry: It is used in the production of high-performance coatings and as a precursor for the deposition of titanium dioxide films.
Mechanism of Action
The mechanism by which titanium tetra(tridecan-1-olate) exerts its effects involves the coordination of the titanium atom with various ligands. The titanium center can undergo redox reactions, facilitating the transfer of electrons and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Titanium tetra(isopropoxide): Another titanium alkoxide with similar reactivity but different alkoxide groups.
Titanium tetra(ethoxide): Similar to titanium tetra(tridecan-1-olate) but with ethoxide groups.
Titanium tetra(butoxide): Another titanium alkoxide with butoxide groups.
Uniqueness
Titanium tetra(tridecan-1-olate) is unique due to its long alkoxide chains, which can influence its solubility, reactivity, and applications. The longer alkoxide chains can provide steric hindrance, affecting the compound’s behavior in various chemical reactions.
Properties
CAS No. |
71965-16-7 |
|---|---|
Molecular Formula |
C52H108O4Ti |
Molecular Weight |
845.3 g/mol |
IUPAC Name |
titanium(4+);tridecan-1-olate |
InChI |
InChI=1S/4C13H27O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h4*2-13H2,1H3;/q4*-1;+4 |
InChI Key |
AUZMDJOOVRHSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


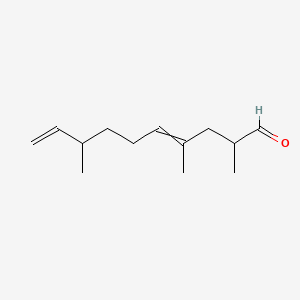
![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)
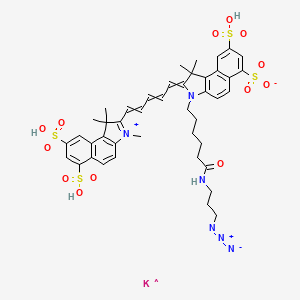
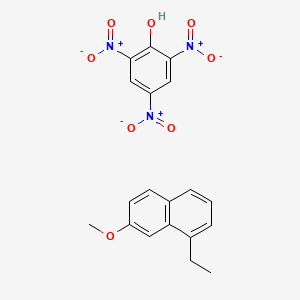
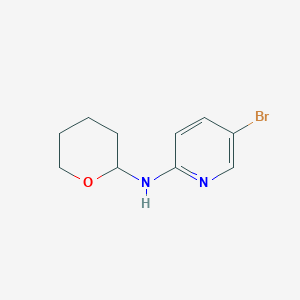
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)
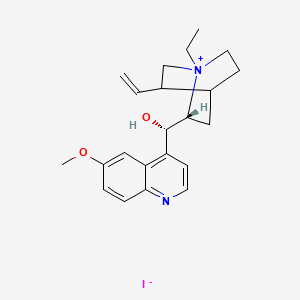
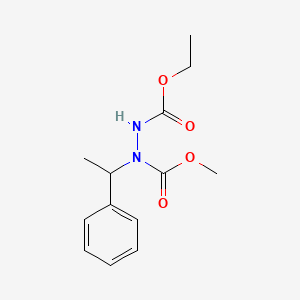
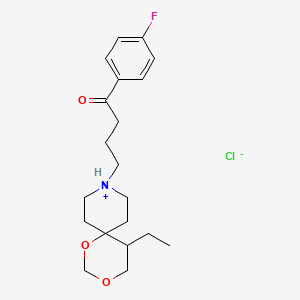

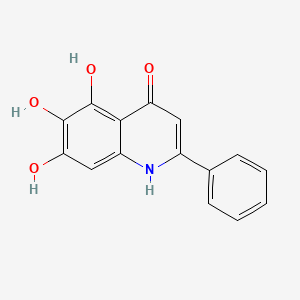
![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)

